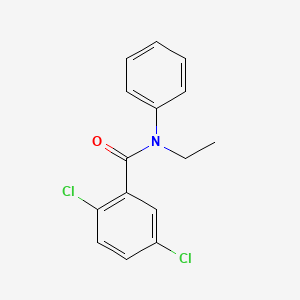![molecular formula C14H17N3O2S2 B11170601 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B11170601.png)
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethoxymethyl group at the 5-position and a phenylsulfanyl group at the 3-position of the propanamide chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and appropriate leaving groups.
Formation of the Propanamide Chain: The final step involves the formation of the propanamide chain through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl or phenylsulfanyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Thiophenol, sodium hydride, potassium carbonate, and polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Disruption of Cellular Pathways: Interfering with signaling pathways that regulate cell growth, proliferation, and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(propanoylamino)benzamide
Uniqueness
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxymethyl and phenylsulfanyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H17N3O2S2 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C14H17N3O2S2/c1-2-19-10-13-16-17-14(21-13)15-12(18)8-9-20-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,17,18) |
Clé InChI |
VUVRBLCWRVBZMB-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=NN=C(S1)NC(=O)CCSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(5-chloro-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate](/img/structure/B11170519.png)



![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B11170544.png)
![2-(4-chlorophenoxy)-2-methyl-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B11170549.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-phenylbutanamide](/img/structure/B11170552.png)




![4-{[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B11170617.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11170624.png)

